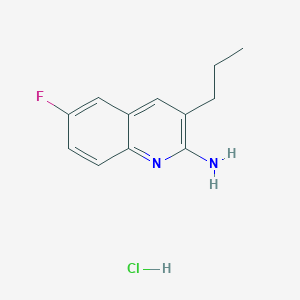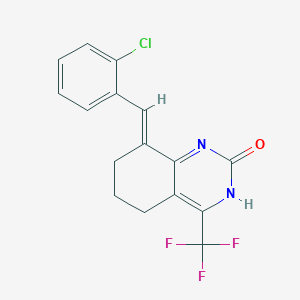
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5,6,7,8-tetrahydroquinazoline with o-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorobenzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a benzyl derivative
Substitution: Formation of substituted quinazoline derivatives
Aplicaciones Científicas De Investigación
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline has been studied for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. Additionally, its ability to form stable complexes with metal ions can enhance its biological activity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities, such as anticancer properties.
Quinazolinone derivatives: These compounds also contain the quinazoline scaffold and are known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical properties and enhances its potential for specific applications. The combination of hydroxy and trifluoromethyl groups further contributes to its unique reactivity and biological activity .
Propiedades
Fórmula molecular |
C16H12ClF3N2O |
|---|---|
Peso molecular |
340.73 g/mol |
Nombre IUPAC |
(8E)-8-[(2-chlorophenyl)methylidene]-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazolin-2-one |
InChI |
InChI=1S/C16H12ClF3N2O/c17-12-7-2-1-4-9(12)8-10-5-3-6-11-13(10)21-15(23)22-14(11)16(18,19)20/h1-2,4,7-8H,3,5-6H2,(H,21,22,23)/b10-8+ |
Clave InChI |
JPSMGKJFDUMUPA-CSKARUKUSA-N |
SMILES isomérico |
C1C/C(=C\C2=CC=CC=C2Cl)/C3=NC(=O)NC(=C3C1)C(F)(F)F |
SMILES canónico |
C1CC(=CC2=CC=CC=C2Cl)C3=NC(=O)NC(=C3C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


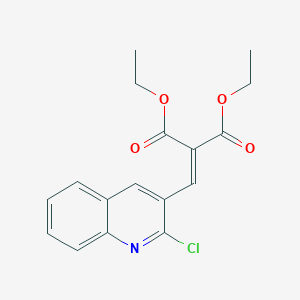
![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
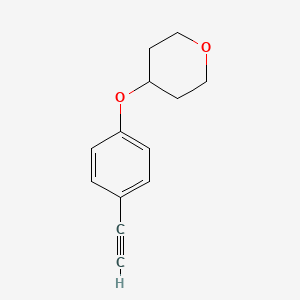
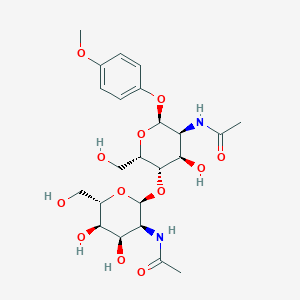

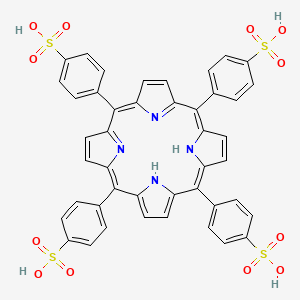
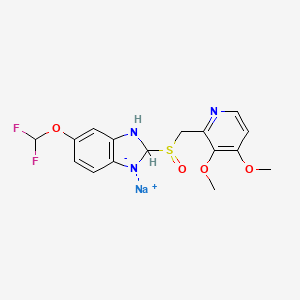
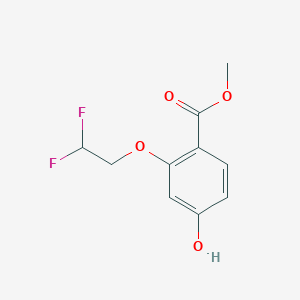

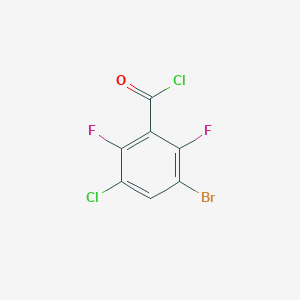
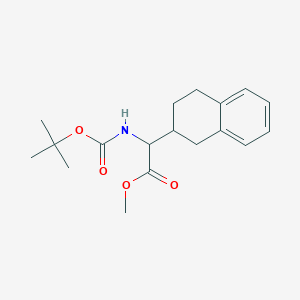

![2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721398.png)
